Daptomycin was originally derived from the fermentation products of Streptomyces roseosporus and was first identified as part of the A21978C complex. The compound has been developed into a clinically approved antibiotic under the trade name Cubicin. The introduction of 9-L-β-aspartic acid into the daptomycin structure is part of ongoing research to optimize its therapeutic profile and address challenges related to bacterial resistance .
9-L-β-Aspartic acid-daptomycin falls under the classification of nonribosomal peptide antibiotics. It is categorized as an acidic lipopeptide due to its cyclic structure and the presence of fatty acid moieties. This classification highlights its biosynthetic origin and functional characteristics, distinguishing it from ribosomally synthesized peptides .
The synthesis of 9-L-β-aspartic acid-daptomycin can be approached through both biosynthetic and synthetic methodologies.
Total synthesis involves multiple steps including:
The molecular structure of 9-L-β-aspartic acid-daptomycin retains the core features of daptomycin, including:
The molecular formula can be represented as , indicating a complex arrangement conducive to its bioactivity. The presence of 9-L-β-aspartic acid introduces additional polar functional groups, potentially affecting solubility and interaction with bacterial membranes .
The introduction of 9-L-β-aspartic acid into daptomycin may involve several key chemical reactions:
These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity .
The mechanism by which 9-L-β-aspartic acid-daptomycin exerts its antibacterial effect involves several stages:
Studies indicate that modifications such as those introduced by 9-L-β-aspartic acid may enhance or alter binding affinity and membrane interaction dynamics, which could lead to improved antibacterial activity against resistant strains .
Analytical methods such as mass spectrometry and infrared spectroscopy are employed to characterize these properties further .
9-L-β-Aspartic acid-daptomycin is primarily researched for its potential applications in:
Research continues to explore how modifications like those found in 9-L-β-aspartic acid can enhance performance against challenging bacterial infections while minimizing side effects associated with traditional antibiotic therapies .
Molecular Formula: C₇₂H₁₀₁N₁₇O₂₆Molecular Weight: 1,620.67 g/molCAS Registry Number: 123180-72-3IUPAC Name: (3S,6S,9R,16S,19R,22S,25S,31S,32R)-31-((S)-2-((R)-4-amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-3-carboxypropanamido)-3-(2-(2-aminophenyl)-2-oxoethyl)-25-(3-aminopropyl)-22-(carboxymethyl)-6-((R)-1-carboxypropan-2-yl)-9-(hydroxymethyl)-19,32-dimethyl-2,5,8,11,14,18,21,24,27,30-decaoxo-1-oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane-16-carboxylic acid [3] [8].
The IUPAC name reflects the compound’s complex cyclic depsipeptide structure, including:
9-L-β-Aspartic acid-daptomycin is a structural isomer of native daptomycin (CAS 103060-53-3), differing solely in the configuration of the aspartic acid residue at position 9. Native daptomycin contains L-α-aspartic acid (amide-linked side chain), while this variant features L-β-aspartic acid (isoaspartate), where the peptide backbone connects to the β-carboxyl group instead of the α-carboxyl group [3] [7]. This rearrangement fundamentally alters local conformation and hydrogen-bonding networks, as demonstrated by NMR and X-ray crystallography studies [7].
Table 1: Structural Comparison with Native Daptomycin
Feature | Native Daptomycin | 9-L-β-Aspartic Acid-Daptomycin |
---|---|---|
Asp9 Linkage | α-carboxyl backbone linkage | β-carboxyl backbone linkage |
Calcium Kd | 120 µM | 190 µM |
Hydrogen Bonds | 8 (stable β-sheet regions) | 5 (disrupted β-sheet) |
Membrane Insertion | Deep, ordered | Shallow, disordered |
Aspartic acid exhibits two isomeric forms in peptides:
Stereochemical Consequences:
Solubility: Freely soluble in water (>50 mg/mL) and 0.9% saline, but insoluble in ethanol, acetone, or hexane. Aqueous solutions form micelles at >1 mM due to the lipophilic decanoyl tail [3] [8].
Stability:
Crystallography:
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Solubility (H₂O) | >50 mg/mL | 25°C, pH 5.0 |
pKa (side chain) | 3.90 (β-carboxyl) | Predicted [6] |
Density | 1.45 ± 0.1 g/cm³ | Solid state [8] |
Degradation T1/2 | 14 days | pH 7.4, 25°C [7] |
Primary Degradants | Succinimide, dehydrated daptomycin | Alkaline pH/heat [2] |
9-L-β-Aspartic acid-daptomycin is a critical process-related impurity in daptomycin APIs, typically constituting 0.3–0.8% of raw material [2] [7]. It arises from:
Detection and Quantification:
Regulatory Significance:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7